molecular formula C17H12F3NO3 B4976314 N-(2-furylmethyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide

N-(2-furylmethyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide

Cat. No. B4976314
M. Wt: 335.28 g/mol
InChI Key: ITLGLDLDUVUPTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide, also known as Pifithrin-α, is a small molecule inhibitor that has been widely used in scientific research. It was first discovered by a group of researchers at the University of Wisconsin-Madison in 2001. Since then, Pifithrin-α has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

N-(2-furylmethyl)-5-[2-(trifluoromethyl)phenyl]-2-furamideα inhibits the activity of p53 by binding to its DNA-binding domain. This prevents p53 from binding to its target genes and activating their transcription. As a result, the downstream effects of p53 activation, such as cell cycle arrest and apoptosis, are inhibited.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-5-[2-(trifluoromethyl)phenyl]-2-furamideα has been shown to have a variety of biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell growth and induce apoptosis. In neurodegenerative disorders, it has been shown to protect neurons from oxidative stress and prevent cell death. In cardiovascular diseases, it has been shown to reduce myocardial damage and improve cardiac function.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-furylmethyl)-5-[2-(trifluoromethyl)phenyl]-2-furamideα is its specificity for p53 inhibition. It has been shown to have minimal off-target effects and is therefore a valuable tool for studying the role of p53 in various diseases. However, one limitation of N-(2-furylmethyl)-5-[2-(trifluoromethyl)phenyl]-2-furamideα is its relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-(2-furylmethyl)-5-[2-(trifluoromethyl)phenyl]-2-furamideα. One area of interest is the development of new derivatives of N-(2-furylmethyl)-5-[2-(trifluoromethyl)phenyl]-2-furamideα with improved solubility and potency. Another area of interest is the study of the role of p53 in aging and age-related diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, N-(2-furylmethyl)-5-[2-(trifluoromethyl)phenyl]-2-furamideα may have potential therapeutic applications in other diseases, such as viral infections and autoimmune disorders.

Synthesis Methods

N-(2-furylmethyl)-5-[2-(trifluoromethyl)phenyl]-2-furamideα can be synthesized using a multi-step process. The first step involves the reaction of 2-(trifluoromethyl)benzaldehyde with furfural in the presence of a base to form the intermediate compound. In the second step, the intermediate is reacted with ammonia and formic acid to yield the final product, N-(2-furylmethyl)-5-[2-(trifluoromethyl)phenyl]-2-furamideα.

Scientific Research Applications

N-(2-furylmethyl)-5-[2-(trifluoromethyl)phenyl]-2-furamideα has been widely used in scientific research as a small molecule inhibitor. It has been shown to inhibit the activity of p53, a tumor suppressor protein that plays a critical role in regulating cell growth and apoptosis. N-(2-furylmethyl)-5-[2-(trifluoromethyl)phenyl]-2-furamideα has been used to study the role of p53 in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.

properties

IUPAC Name

N-(furan-2-ylmethyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3NO3/c18-17(19,20)13-6-2-1-5-12(13)14-7-8-15(24-14)16(22)21-10-11-4-3-9-23-11/h1-9H,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLGLDLDUVUPTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NCC3=CC=CO3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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